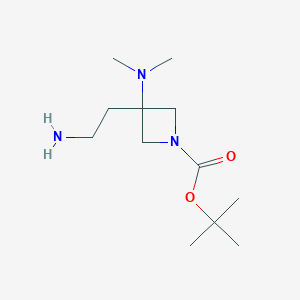

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H25N3O2 |

|---|---|

Molecular Weight |

243.35 g/mol |

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-12(9-15,6-7-13)14(4)5/h6-9,13H2,1-5H3 |

InChI Key |

MOGYDAOHFUTPRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCN)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This often involves the reaction of an azetidine intermediate with an appropriate aminoethylating agent.

Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the azetidine ring or the amino groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or dimethylamino groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the aminoethyl and dimethylamino groups.

Reduction: Reduced forms of the azetidine ring or amino groups.

Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl or dimethylamino positions.

Scientific Research Applications

Antitubercular Activity

Recent studies have identified the compound as a potential inhibitor of the polyketide synthase 13 thioesterase domain, which is crucial in the biosynthesis of mycobacterial cell walls. This inhibition can lead to effective antitubercular agents. For instance, research from the University of Dundee demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its role in developing new tuberculosis treatments .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in synthesizing various bioactive molecules. Its ability to participate in alkylation reactions makes it valuable for creating complex structures found in pharmaceuticals. A notable application includes its use in synthesizing pyrroloindoline natural products, which have shown promise in treating various diseases .

Alkylating Reagents

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate has been employed as an alkylating reagent in organic synthesis. It can facilitate the formation of glycosidic bonds and other carbon-carbon linkages under mild conditions, making it suitable for use in complex organic transformations .

Protecting Group Strategies

In synthetic organic chemistry, this compound can act as a protecting group for amines during multi-step syntheses. Its stability under various reaction conditions allows chemists to manipulate functional groups selectively without interfering with other reactive sites in the molecule .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)

- Structure: Features a fluorinated azetidine ring with an aminomethyl substituent.

- Key Differences: Fluorine substitution enhances electronegativity and metabolic stability compared to the dimethylamino group in the target compound. The aminomethyl group provides a single primary amine, contrasting with the 2-aminoethyl chain in the target, which offers greater conformational flexibility.

- Synthetic Utility : Used in fluorinated drug candidates, particularly for CNS targets due to improved BBB penetration .

(b) Tert-butyl 3-(3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (Compound 48)

- Structure: Combines an azetidine ring with a 2-aminoethyl group linked to an indole scaffold.

- The 5-methoxy group on the indole enhances solubility but reduces steric accessibility compared to the dimethylamino group.

- Applications : Intermediate for serotonin receptor modulators .

(c) Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)

- Structure: Contains a ketone group instead of amino functionalities.

- Key Differences: The oxo group increases polarity but reduces nucleophilicity, limiting its utility in amine-mediated coupling reactions. Lacks the tertiary amine (dimethylamino) present in the target, which could affect pH-dependent solubility.

- Synthetic Role : Precursor for reductive amination or Grignard reactions .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A key step is the introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate under controlled pH (8–9) and low temperatures (0–5°C) to prevent side reactions. Subsequent alkylation with 2-(dimethylamino)ethyl groups is achieved using alkyl halides or Mitsunobu conditions, often requiring anhydrous solvents like THF or DCM . Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate the product.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the azetidine ring, tert-butyl group, and substituents. For example:

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (9H, tert-butyl), δ 2.2–2.4 ppm (6H, dimethylamino), and δ 3.5–3.7 ppm (4H, azetidine ring).

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₃H₂₆N₃O₂⁺: 256.2025). Purity is confirmed via HPLC (≥95% by C18 column, acetonitrile/water mobile phase) .

Q. What are the standard reaction conditions for functionalizing this compound?

- Oxidation : Use m-chloroperbenzoic acid (m-CPBA) in DCM at 0°C to oxidize tertiary amines to N-oxides.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ in ether to reduce esters or amides.

- Protection/deprotection : Boc groups are removed with TFA in DCM (1:1 v/v, 2 hr) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to introduce aminoethyl groups (reduces side products by 20–30%) .

- Solvent effects : Replace THF with 2-MeTHF (higher boiling point, greener solvent) to enhance reaction rates.

- Automation : Use flow chemistry for precise control of exothermic steps (e.g., tert-butyl chloroformate addition), improving reproducibility .

Q. How should contradictory data in biological activity studies be analyzed?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:

- Solubility issues : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) using dynamic light scattering (DLS).

- Metabolic instability : Perform microsomal stability assays (human liver microsomes, NADPH) to identify rapid degradation pathways.

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological systems?

- Receptor binding assays : Radioligand competition binding (³H-labeled ligands) to quantify affinity for NMDA or serotonin receptors.

- Calcium imaging : Treat neuronal cultures (e.g., SH-SY5Y cells) and monitor Ca²⁺ flux via Fura-2 AM dye to assess excitotoxicity.

- Knockdown/overexpression : Use siRNA or viral vectors to modulate target expression and validate functional roles .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- Molecular docking (AutoDock Vina) : Screen derivatives against X-ray crystallography structures of CYP3A4 to predict metabolic hotspots.

- QSAR modeling : Train models on logP, polar surface area, and H-bond donors to optimize bioavailability (e.g., target logP <3 for CNS penetration).

- MD simulations : Analyze ligand-receptor stability (RMSD <2 Å over 100 ns) to prioritize stable binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.